(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-b-carboline Hydrochloride (S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-b-carboline Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17975866
InChI: InChI=1S/C12H11Cl3N2.ClH/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10;/h1-4,11,16-17H,5-6H2;1H/t11-;/m0./s1
SMILES:
Molecular Formula: C12H12Cl4N2
Molecular Weight: 326.0 g/mol

(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-b-carboline Hydrochloride

CAS No.:

Cat. No.: VC17975866

Molecular Formula: C12H12Cl4N2

Molecular Weight: 326.0 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-b-carboline Hydrochloride -

Specification

Molecular Formula C12H12Cl4N2
Molecular Weight 326.0 g/mol
IUPAC Name (1S)-1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
Standard InChI InChI=1S/C12H11Cl3N2.ClH/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10;/h1-4,11,16-17H,5-6H2;1H/t11-;/m0./s1
Standard InChI Key LSXFSRFXSKXPMD-MERQFXBCSA-N
Isomeric SMILES C1CN[C@@H](C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl.Cl
Canonical SMILES C1CNC(C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a tetrahydro-β-carboline framework—a fused indole-piperidine system—modified by a trichloromethyl group at the 1-position (Figure 1). The (S)-configuration at this chiral center is critical for its stereospecific interactions with biological targets . The hydrochloride salt stabilizes the molecule through ionic interactions, improving its crystallinity and handling properties.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H11Cl3N2HCl\text{C}_{12}\text{H}_{11}\text{Cl}_3\text{N}_2 \cdot \text{HCl}
Molecular Weight326.0 g/mol
IUPAC Name(1S)-1-(Trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride
Purity>95% (HPLC)
Storage Conditions-20°C, anhydrous environment

The trichloromethyl group introduces significant lipophilicity (logP3.2\log P \approx 3.2), influencing blood-brain barrier permeability and binding affinity to hydrophobic enzyme pockets . Spectroscopic characterization via 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR confirms the presence of distinct indole proton signals at δ 7.2–7.4 ppm and piperidine methylene groups at δ 2.8–3.5 ppm .

Synthetic Methodologies

Biosynthetic Inspiration

Tetrahydro-β-carbolines are naturally synthesized via the Pictet-Spengler reaction, catalyzed by enzymes like strictosidine synthase (STS) . While the target compound is synthetic, its design draws inspiration from biosynthetic pathways observed in alkaloid-producing plants such as Catharanthus roseus and Rauvolfia serpentina.

Laboratory Synthesis

Industrial production typically employs a two-step protocol:

  • Condensation: Tryptamine derivatives react with trichloroacetaldehyde under acidic conditions (e.g., HCl/EtOH) to form the tetrahydro-β-carboline core .

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, purified via recrystallization from ethanol-diethyl ether mixtures.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal Condition
Temperature0–5°C during condensation
SolventAnhydrous dichloromethane
Catalystp-Toluenesulfonic acid (pTSA)
Reaction Time12–24 hours

Alternative routes include transition metal-catalyzed cyclizations and reductive amination strategies, though these are less cost-effective for large-scale production .

Biological Activities and Mechanisms

Enzymatic Interactions

Preliminary studies propose inhibition of monoamine oxidase (MAO) isoforms, particularly MAO-B, which is implicated in neurodegenerative disorders. The trichloromethyl group may enhance binding to the enzyme’s hydrophobic active site, though this remains unconfirmed in peer-reviewed studies .

Research Applications

Medicinal Chemistry

The compound serves as a precursor for designing MAO inhibitors and dopamine receptor ligands. Its stereochemistry allows for structure-activity relationship (SAR) studies to optimize target affinity and metabolic stability.

Neuroscience

In rodent models, structurally similar THBCs reduce striatal dopamine levels by 40–60% following chronic administration, mimicking Parkinsonian pathology . Such findings underscore its utility in neurodegenerative disease research.

Industrial Use

Pharmaceutical manufacturers employ continuous flow reactors to scale up synthesis, achieving yields >80% with minimal impurities . Advanced purification techniques like preparative HPLC ensure compliance with regulatory standards.

Future Directions

Mechanistic Elucidation

High-resolution cryo-EM studies could clarify interactions with MAO isoforms and dopamine receptors. Comparative analyses with non-chlorinated analogs (e.g., 1-methyl-THBC) may isolate the trichloromethyl group’s electronic and steric effects.

Therapeutic Exploration

Repurposing this compound for anticancer applications warrants investigation, given β-carbolines’ known pro-apoptotic effects. Combination therapies with chemotherapeutic agents (e.g., doxorubicin) could synergize cytotoxicity while minimizing resistance .

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